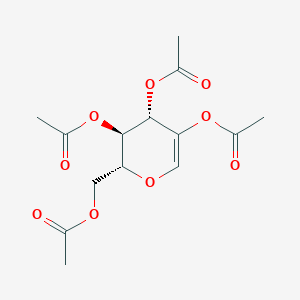

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

Description

Significance of Glycals as Versatile Synthetic Intermediates in Organic Synthesis

Glycals, which are cyclic enol ether derivatives of sugars, are highly valued as versatile starting materials in organic synthesis. wikipedia.orgresearchgate.net Their unique structure, characterized by a double bond between the anomeric carbon and C-2, provides a gateway for a wide array of chemical modifications. wikipedia.orgresearchgate.net This double bond can undergo electrophilic additions, allowing for the introduction of various functional groups such as halogens and nitrogen. wikipedia.org

The reactivity of the double bond also facilitates the synthesis of 2-deoxy sugars, which are components of many biologically active molecules. nih.govresearchgate.net Furthermore, glycals are extensively used as glycosylation donors, reacting with other monosaccharides to form oligosaccharides. wikipedia.org Their ability to be converted into a diverse range of other carbohydrate derivatives, including C-glycosides, has solidified their importance in the synthesis of natural products and pharmaceuticals. acs.orgsioc-journal.cnthieme-connect.com

Historical Context and Evolution of 2-Hydroxyglycal Chemistry

The journey of organic chemistry began with the challenge of synthesizing compounds derived from biological sources. lumenlearning.com A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic materials, debunking the vital force theory. lumenlearning.comnih.gov This discovery laid the groundwork for the laboratory synthesis of complex natural products, including carbohydrates.

The chemistry of glycals has a rich history, with their utility as synthetic intermediates being recognized and expanded over decades. The development of methods to functionalize the double bond has been a key area of research. The introduction of a hydroxyl group at the C-2 position of a glycal, leading to 2-hydroxyglycals, opened up new avenues for synthetic transformations. These intermediates have proven to be particularly useful in the stereoselective synthesis of various glycosides.

Overview of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal as a Key Building Block

This compound serves as a crucial building block in the synthesis of a variety of complex carbohydrate structures. Its utility stems from the strategic placement of the acetyl and hydroxyl groups, which can be selectively manipulated to achieve desired stereochemical outcomes. For instance, it is a precursor for the synthesis of 2,3-unsaturated glycopyranosides through reactions like the Ferrier rearrangement. nih.govnih.gov This compound is also instrumental in the preparation of 2-deoxy-2-iodo-glycosides, which are themselves valuable intermediates for the synthesis of 2-deoxy-glycosides. nih.govacs.org The ability to use this compound to generate both O- and C-glycosides highlights its versatility and importance in modern synthetic carbohydrate chemistry. acs.orgsioc-journal.cnrsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate (B1210297) | synthose.comnih.gov |

| CAS Number | 3366-47-0 | synthose.comnih.govclearsynth.com |

| Molecular Formula | C14H18O9 | synthose.comnih.gov |

| Molecular Weight | 330.29 g/mol | synthose.comnih.gov |

| Appearance | White Crystalline Solid | synthose.com |

| Melting Point | 57-59 °C | synthose.com |

| Solubility | DCM, DMF, DMSO, EtOAc, MeOH | synthose.com |

Structure

3D Structure

Properties

IUPAC Name |

(3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRHQVSHQIAMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,6 Tetra O Acetyl 2 Hydroxy D Glucal and Its Derivatives

Synthesis from D-Glucose Precursors

The most established route to acetylated D-glucal derivatives begins with the abundant monosaccharide, D-glucose. This multi-step process involves the activation of the anomeric carbon through acetylation and halogenation, followed by an elimination reaction to form the characteristic double bond of the glycal.

Acetylation and Subsequent Halogenation Reactions

The initial step in this synthetic sequence is the complete acetylation of D-glucose. This is typically achieved by treating D-glucose with an excess of acetic anhydride, often in the presence of a catalyst. This peracetylation protects all hydroxyl groups and creates a stable intermediate, D-glucose pentaacetate.

Following acetylation, the anomeric acetate (B1210297) group is selectively replaced by a halogen, most commonly bromine, to generate a glycosyl halide. This transformation is crucial as the glycosyl halide is a highly reactive intermediate, primed for the subsequent elimination step. The reaction is typically carried out using a solution of hydrogen bromide (HBr) in acetic acid. [No valid source could be found] This process yields 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as acetobromoglucose, which is a key precursor for glycal synthesis. [No valid source could be found]

Table 1: Reagents for Acetylation and Halogenation of D-Glucose This table is interactive. Users can sort columns by clicking on the headers.

| Step | Reagent | Catalyst/Solvent | Intermediate Product |

|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O) | Pyridine or I₂ | D-Glucose Pentaacetate |

Reductive Elimination Strategies from Glycosyl Halides

The formation of the glycal double bond from the glycosyl halide is accomplished through a reductive elimination reaction. The classic method, first developed by Emil Fischer, involves the treatment of acetobromoglucose with zinc dust in the presence of acetic acid. [No valid source could be found] The zinc acts as a reducing agent, facilitating the elimination of the bromine atom at C-1 and the acetate group at C-2, resulting in the formation of 3,4,6-Tri-O-acetyl-D-glucal. [No valid source could be found]

Modern variations of this reaction often employ buffered systems, such as zinc in the presence of sodium acetate or copper sulfate, to achieve higher yields and cleaner reactions. Other reducing agents, including chromium(II) salts, have also been successfully used to promote this transformation with improved efficiency. [No valid source could be found]

Table 2: Conditions for Reductive Elimination of Acetobromoglucose This table is interactive. Users can sort columns by clicking on the headers.

| Reducing Agent | Solvent/Buffer System | Typical Yield | Reference |

|---|---|---|---|

| Zinc Dust | Acetic Acid / Water | ~83% | Fischer (1913) |

| Zinc-Copper Couple | Acetic Acid | High | Modern Variation |

Preparation from Carbohydrate-Derived Hemiacetals

An alternative synthetic approach bypasses the peracetylation of the free sugar and starts from a carbohydrate-derived hemiacetal, which is a sugar with a free hydroxyl group at the anomeric carbon (C-1). This method is particularly useful for preparing glycals with protecting groups other than esters, such as benzyl ethers.

Chlorination and Elimination Approaches

This strategy involves the direct conversion of the anomeric hydroxyl group of a protected hemiacetal into a glycosyl chloride. [No valid source could be found] Various chlorinating agents can be employed for this purpose. Once the glycosyl chloride is formed, an elimination reaction is induced to generate the glycal. [No valid source could be found] This 1,2-dehydrochlorination is typically promoted by treatment with a suitable base, which facilitates the removal of the chlorine at C-1 and a proton at C-2, thereby forming the double bond. [No valid source could be found] This method is advantageous as it is operationally simple and compatible with a range of protecting groups like benzyl ethers and acetals, which might be sensitive to the conditions used in the D-glucose precursor route. [No valid source could be found]

Conversion from Thioglycosides

Thioglycosides are sulfur analogs of glycosides and are widely used as stable and versatile glycosyl donors in oligosaccharide synthesis. [No valid source could be found] While they are central to many glycosylation strategies, their direct conversion into glycals is not a commonly employed primary synthetic route. The reverse reaction, the synthesis of 2-hydroxy thioglycosides from glycals, is a more developed and efficient process. [No valid source could be found] This typically involves the oxidation of a glycal to form a 1,2-anhydro sugar intermediate, which is then opened by a thiol in the presence of a reducing agent to yield the thioglycoside. [No valid source could be found] The limited use of thioglycosides as precursors for glycals highlights that other starting materials, such as glycosyl halides and hemiacetals, provide more direct and higher-yielding pathways to these unsaturated sugars.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, offers powerful strategies for carbohydrate chemistry. [No valid source could be found] However, the direct chemoenzymatic synthesis of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal and its derivatives is not a well-established field. Most chemoenzymatic methods in carbohydrate synthesis focus on the formation of glycosidic bonds by glycosyltransferases or the selective modification of hydroxyl groups. [No valid source could be found]

While enzymes are extensively used for the synthesis of complex oligosaccharides starting from building blocks, the enzymatic formation of the glycal double bond itself is not a standard approach. Theoretical chemoenzymatic routes could involve enzymatic acetylation or deacetylation steps to selectively protect or deprotect sugar intermediates. For instance, an enzyme could be used to selectively deacetylate a peracetylated sugar to generate a hemiacetal for use in the chlorination-elimination pathway. However, dedicated research on such integrated chemoenzymatic pathways leading specifically to acetylated glycals is limited, and chemical methods remain the predominant approach for their synthesis. [No valid source could be found]

Reactivity and Reaction Mechanisms of 2,3,4,6 Tetra O Acetyl 2 Hydroxy D Glucal

Electrophilic Activation of the Unsaturated System

The cornerstone of the reactivity of 2,3,4,6-tetra-O-acetyl-2-hydroxy-D-glucal lies in the electrophilic activation of its endocyclic double bond. This process is fundamental to many of its characteristic transformations, most notably the Ferrier rearrangement. wikipedia.orgrsc.org Glycals, as a class of compounds, feature an electron-rich double bond that is susceptible to attack by electrophiles. rsc.org In what is known as the Ferrier I rearrangement, the reaction is initiated by the activation of the glycal, typically involving a Lewis acid that coordinates to the leaving group at the C-3 position, which in this case is an acetate (B1210297) group. rsc.org This activation facilitates an allylic rearrangement within the pyranose ring, where the double bond shifts and a nucleophile subsequently attacks the anomeric carbon (C-1). wikipedia.orgrsc.org The requirement for an acid catalyst, however, can limit the reaction's applicability to substrates that are sensitive to acidic conditions. psu.edu

Ferrier Rearrangement: Mechanistic Insights and Catalytic Promoters

The Ferrier rearrangement stands as a powerful and efficient method for converting glycals like this compound into valuable 2,3-unsaturated glycosides. wikipedia.orgrsc.orgmdpi.com This reaction involves a nucleophilic substitution coupled with an allylic shift. wikipedia.org While it can be promoted by protic acids, this approach may lead to competitive addition reactions, reducing the chemical yield. nih.gov Consequently, a wide range of catalytic promoters, including Lewis acids, transition metals, and even radical-based systems, have been developed to enhance the efficiency and selectivity of this transformation. rsc.orgmdpi.com

The mechanism of the Ferrier rearrangement is understood to proceed through key cationic intermediates. wikipedia.orgnih.gov Upon activation by a Lewis acid, the acetate group at the C-3 position is cleaved, leading to the formation of a resonance-stabilized allylic oxocarbenium ion. wikipedia.orgnih.gov This intermediate is a delocalized cation that is central to the rearrangement. wikipedia.org

Two primary intermediate structures are considered to be in equilibrium: the allyloxycarbenium ion and a dioxolenium ion. nih.gov The formation of the dioxolenium ion can be facilitated by the neighboring group participation (anchimeric assistance) of the acetyl group at the C-4 position. nih.govmpg.de In this pathway, the C-4 acetyl group attacks the anomeric center, forming a bicyclic dioxolenium ion. nih.gov Recent studies combining gas-phase cryogenic infrared spectroscopy and density functional theory (DFT) have provided direct structural characterization of these Ferrier cations, confirming that acetylated glucal leads to the formation of dioxolenium-type ions. mpg.de While both intermediates exist, it is the allyloxycarbenium ion that is believed to participate in the final step of the rearrangement, reacting with a nucleophile. nih.gov The characterization of glycosyl oxocarbenium and dioxolenium ions has been advanced through techniques like infrared ion spectroscopy (IRIS), which can distinguish between the C1=O5+ stretch of oxocarbenium ions and the characteristic stretches of dioxolenium ions. researchgate.netscienceopen.com

A diverse array of Lewis acids has been successfully employed to catalyze the Ferrier rearrangement, offering varying degrees of reactivity and selectivity. The choice of catalyst can significantly influence reaction conditions, such as temperature and duration, as well as the stereochemical outcome.

Some of the prominent Lewis acids used include:

Boron trifluoride etherate (BF₃·OEt₂): This is a classic and widely used Lewis acid for promoting the Ferrier rearrangement. wikipedia.orgresearchgate.net It effectively catalyzes the reaction of tri-O-acetyl-D-glucal with alcohols to yield 2,3-unsaturated glycosides, often with a high predominance of the α-anomer. researchgate.net

Tin(IV) chloride (SnCl₄): SnCl₄ is another effective Lewis acid for this transformation, capable of promoting the reaction at low temperatures. wikipedia.orgresearchgate.net

Iron(III) chloride (FeCl₃·6H₂O): While iron-based catalysts are attractive due to their low cost, FeCl₃ has shown minimal product conversion in some systems, potentially due to its hygroscopic nature. rsc.org However, other iron catalysts like Fe(OTf)₃ have demonstrated high efficiency. rsc.org

Indium(III) chloride (InCl₃): InCl₃ has emerged as an efficient and versatile catalyst for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement, working well with various alcohols and phenols at ambient temperature. psu.eduwikipedia.org It can even catalyze the direct allylic substitution of an unprotected hydroxyl group at C-3. researchgate.netresearchgate.net

Lanthanide Trifluoromethanesulfonates (Ln(OTf)₃), including Er(OTf)₃ and Gd(OTf)₃: Metal triflates are powerful Lewis acids for this reaction. Gd(OTf)₃ has been used to synthesize a range of 2,3-unsaturated O-, S-, N-, and C-glycosides. rsc.orgresearchgate.net Er(OTf)₃ has also been reported as an effective catalyst. researchgate.net

Other Metal Triflates, including Zn(OTf)₂ and Bi(OTf)₃: Zinc triflate and Bismuth triflate are also effective catalysts. rsc.orgresearchgate.net Bi(OTf)₃, in particular, is noted for its high reactivity, requiring only small catalyst loadings. mdpi.comresearchgate.net

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This strong, air-stable Lewis acid has been reported as an optimal metal-free catalyst for the stereoselective synthesis of 2,3-unsaturated α-O-aryl glycosides from disarmed glycals. nih.govrsc.orgnih.gov It is known for its ability to activate Si-H bonds and other functionalities. mdpi.com

Solid-supported acids, such as HClO₄·SiO₂: The use of acids supported on silica (B1680970) provides operational simplicity and easier purification. mdpi.com

Ceric Ammonium Nitrate (CAN): Beyond Lewis acid catalysis, a radical pathway for Ferrier-type O-glycosylation can be achieved using chemical oxidants like CAN. rsc.org

Protecting groups in carbohydrate chemistry do more than simply mask functional groups; they can actively influence the reactivity and stereochemical outcome of reactions. organic-chemistry.orgnih.gov In the context of the Ferrier rearrangement, the nature of the protecting groups, particularly the acetyl groups in this compound, is crucial.

The acetyl group at C-3 serves as the necessary leaving group for the rearrangement to proceed. rsc.org Furthermore, the acetyl group at C-4 can play a significant role through neighboring group participation, leading to the formation of a dioxolenium ion intermediate. nih.govmpg.de This participation is cited to explain why acetylated glucal can undergo the reaction more readily than some other glycals. nih.gov The stereochemistry and orientation of these protecting groups can affect the stability of the intermediates and the preferred pathways for nucleophilic attack. rsc.org For instance, the vinylogous anomeric effect, which is influenced by the orientation of the C-4 substituent, can impact the stereoselectivity of the glycosidic linkage formation. rsc.org Some acyl groups may also undergo migration via orthoester intermediates, a process that can be exploited to obtain partially substituted building blocks. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanistic details of the Ferrier rearrangement. nih.gov These studies provide critical insights into the structure and relative stability of the transient cationic intermediates that are difficult to characterize experimentally. mpg.denih.gov

Theoretical calculations have been used to explore the conformational space of the Ferrier cations, primarily identifying the allyloxycarbenium and dioxolenium ions as the key species. mpg.de DFT computations have supported the mechanism by calculating the energies of these intermediates, confirming that for acetylated glucal, the formation of a dioxolenium ion via participation of the C-4 acetyl group is a favorable process. mpg.denih.gov In the gas phase, the dioxolenium ion is often calculated to be more stable than its oxocarbenium counterpart. nih.gov These computational models also investigate the energy barriers for the transition between the oxocarbenium and dioxolenium ions, which often involves a significant conformational change in the pyranose ring. nih.gov Such studies have also been extended to understand the anomeric effect in related acetylated glucose molecules. mdpi.com The stability of these cations is essential for the reaction to proceed under SN1 conditions, where the stereoselectivity is determined by the nature of the cation and the preferred trajectory of nucleophilic attack. nih.gov

Cyclopropanation Reactions

In addition to rearrangements, the double bond of this compound and related glycals is susceptible to addition reactions, including cyclopropanation. This reaction provides a route to synthetically useful 1,2-cyclopropanated sugars. researchgate.net

Several methods have been developed for the cyclopropanation of glycals:

Copper-catalyzed intramolecular cyclopropanation: This method has been reported for glycal-derived diazoacetates, yielding novel cyclopropanes that can be converted into advanced intermediates for the synthesis of natural products. researchgate.net

Dihalocarbene addition: The addition of dichlorocarbene (B158193) or dibromocarbene to the glycal double bond occurs stereoselectively. researchgate.net

Simmons-Smith reaction: Cyclopropanation using diiodomethane (B129776) and a zinc-copper couple (or other zinc carbenoids) is a classic method that can be applied to glycals. marquette.edu

The diastereoselectivity of these cyclopropanation reactions can be influenced by the directing effects of nearby substituents, such as the group at the C-3 position. marquette.edu The resulting 1,2-cyclopropanated sugars are themselves versatile intermediates that can undergo further transformations, such as ring-opening reactions. researchgate.net

Ring Expansion Methodologies

The expansion of the pyranose ring in glycal derivatives to form seven-membered septanose structures is a significant area of synthetic carbohydrate chemistry. While direct ring expansion of this compound is not extensively documented, several methodologies applied to related glycal and oxyglycal systems can be considered applicable.

One prominent method involves the tungsten-catalyzed cycloisomerization of alkynyl diols derived from sugars. acs.orgnih.govacs.org This transformation proceeds with high regioselectivity, favoring the endo-cyclization to yield seven-membered cyclic enol ethers. acs.orgnih.govacs.org For instance, alkynyl diols prepared from various sugars undergo this cycloisomerization to form the corresponding seven-membered ring glycals. acs.orgacs.org The reaction is typically catalyzed by tungsten carbonyl complexes and irradiated to facilitate the transformation. acs.orgamazonaws.com

Another effective strategy for ring expansion is the reaction of oxyglycals with gem-dihalocarbenes to form a cyclopropane (B1198618) ring, which then undergoes rearrangement. researchgate.net This method has been successfully used to synthesize highly oxygenated oxepines. researchgate.net The process generally involves the initial formation of a dichlorocyclopropane adduct on the glycal double bond, followed by a base or Lewis acid-mediated ring expansion. researchgate.net

These methodologies, while demonstrated on other sugar derivatives, represent viable pathways for the conversion of this compound into its corresponding septanose derivatives, offering access to a class of unnatural sugars with unique conformational properties. researchgate.net

Radical Additions and Photoinitiated Transformations

The enol ether functionality of this compound (referred to as 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal in some literature) makes it an excellent acceptor for radical species. researchgate.netresearchgate.net Specifically, the photoinitiated radical addition of thiols has been systematically studied. researchgate.net These reactions are typically carried out in the presence of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), and irradiated with UV light. researchgate.net

A key aspect of these radical additions is the regioselectivity. The addition of thiyl radicals to 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal results in the formation of a C-S bond at the C1 position. researchgate.netresearchgate.net This is in contrast to the radical addition to tri-O-acetyl-D-glucal, where the addition occurs at the C2 position. This differing regioselectivity is attributed to the influence of the 2-acetoxy group. researchgate.net

The general mechanism involves the photochemical generation of a thiyl radical from the corresponding thiol. This radical then adds to the electron-rich double bond of the glycal. The stereochemical outcome of these additions is also of significant interest, often leading to the formation of specific anomers.

Below is a table summarizing the results of the photoinitiated radical hydrothiolation of 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal with various thiols. researchgate.net

| Thiol Reactant | Product | Yield (%) |

|---|---|---|

| Thiophenol | 1-S-phenyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-mannopyranose | 85 |

| p-Methylthiophenol | 1-S-(p-tolyl)-3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-mannopyranose | 82 |

| p-Methoxythiophenol | 1-S-(p-methoxyphenyl)-3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-mannopyranose | 79 |

| p-Chlorothiophenol | 1-S-(p-chlorophenyl)-3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-mannopyranose | 88 |

| Benzyl mercaptan | 1-S-benzyl-3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-mannopyranose | 75 |

Allylic Rearrangement Pathways beyond Ferrier Reaction

While the Ferrier reaction is a well-known allylic rearrangement of glycals, other rearrangement pathways exist for this compound and related compounds. One such transformation occurs when the compound is heated in boiling acetic acid. rsc.org This reaction leads to the formation of 1,2,4,6-tetra-O-acetyl-2,3-didehydro-3-deoxyhexoses through a rearrangement mechanism. nih.gov This type of rearrangement is distinct from the typical Ferrier conditions and highlights the reactivity of the allylic system under acidic thermal conditions.

Stereoselectivity and Regioselectivity in Transformations of 2,3,4,6 Tetra O Acetyl 2 Hydroxy D Glucal

Anomeric Selectivity in Glycosylation Reactions (α- and β-Anomer Formation)

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate synthesis. The stereochemical outcome at the anomeric center (C-1) of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal is a crucial determinant of the final product's structure and function. The reaction of this glycal with nucleophiles, typically alcohols, can lead to the formation of both α- and β-anomers of 2,3-unsaturated glycosides through a process known as the Ferrier rearrangement. nih.govwikipedia.org This rearrangement proceeds via a delocalized allyloxocarbenium ion intermediate, which is then attacked by the nucleophile. wikipedia.org

The ratio of the resulting α- and β-anomers is influenced by a multitude of factors, and achieving high anomeric selectivity is a significant objective in synthetic carbohydrate chemistry. For instance, in certain Ferrier-type glycosylations, α-anomers are often the major product. acs.org

Factors Governing Anomeric Ratios

The anomeric ratio (α:β) in glycosylation reactions of this compound is not arbitrary but is governed by a delicate interplay of several factors:

Lewis Acids: The choice of Lewis acid catalyst plays a pivotal role in determining the stereochemical outcome. wikipedia.org For example, indium(III) chloride and boron trifluoride are commonly employed to facilitate the formation of the key allyloxocarbenium ion intermediate. wikipedia.org

Solvent: The solvent can significantly influence the anomeric selectivity. rsc.org For instance, the use of perfluorinated solvents in Ferrier-type glycosylations has been shown to enhance stereocontrol. nih.gov Acetonitrile has also been observed to affect the stereochemical course of the reaction, potentially by coordinating with the oxonium ion intermediate. buu.ac.th

Nucleophile: The nature and reactivity of the nucleophilic acceptor can impact the anomeric ratio. nih.gov Sterically hindered alcohols may exhibit different selectivities compared to less bulky ones. nih.gov

Protecting Groups: The acetyl protecting groups on the glycal are not merely passive spectators. The C4-O-acetyl group, for instance, can participate in the reaction, a phenomenon known as neighboring group participation, which can influence the stereochemical outcome. acs.org

Temperature and Reaction Time: These reaction parameters can also affect the final anomeric ratio. nih.gov

Regioselective Functionalization of Hydroxyl Groups at C-3, C-4, and C-6 Positions

Beyond the anomeric center, the selective functionalization of the hydroxyl groups at the C-3, C-4, and C-6 positions of the glucal ring (after deacetylation) is a significant synthetic challenge. Achieving such regioselectivity is crucial for building complex carbohydrate structures and glycoconjugates.

Role of Neighboring Group Participation in Selectivity Control

Neighboring group participation (NGP), or anchimeric assistance, is a well-established concept in organic chemistry where a nearby functional group influences the rate and stereochemistry of a reaction. wikipedia.org In the context of this compound and its derivatives, the acetyl group at the C-4 position can play a crucial role. acs.org This participation can occur through the formation of a cyclic intermediate, such as a dioxolenium ion, which can shield one face of the molecule, thereby directing the incoming nucleophile to the opposite face. acs.orgnih.gov This effect has been cited to explain why acetylated glucal can undergo reactions like the Ferrier rearrangement more readily than some other glycals. acs.org The participation of the C2-benzoyl protecting group in other glucose derivatives is a well-studied example that leads to high β-selectivity in glycosylation reactions by shielding the α-face of the anomeric carbon. nih.gov

Directed Regioselectivity through Organometallic and Organoboron Catalysis

Modern synthetic methods increasingly rely on sophisticated catalysts to achieve high levels of regioselectivity.

Organometallic Catalysis: Transition metal catalysts, particularly those based on rhodium, have been employed for the regioselective hydroformylation of glucal derivatives. acs.org These reactions can introduce a formyl group at the C-2 position with high selectivity. acs.org

Organoboron Catalysis: Organoboron catalysts, such as boronic acids, have emerged as powerful tools for directing regioselectivity in carbohydrate chemistry. researchgate.net They can activate specific hydroxyl groups in a polyol acceptor, leading to highly regioselective glycosylations. researchgate.netresearchhub.com For instance, borinic acid-derived catalysts can promote regioselective and β-selective reactions of 2-deoxyglycosyl donors with acceptors containing unprotected cis-diol groups. researchgate.netresearchgate.net This approach has been instrumental in the synthesis of complex oligosaccharides. nih.gov

Diastereoselectivity in Addition Reactions Across the Glycal Double Bond

The double bond in this compound is a site of rich reactivity, allowing for a variety of addition reactions. Controlling the diastereoselectivity of these additions is essential for creating specific stereoisomers. Electrophilic additions to the glycal double bond, for example, can proceed with high diastereoselectivity. One notable example is the synthesis of 2-deoxy-2-iodo-glycosides from tri-O-acetyl-D-glucal, which can be achieved with good anomeric selectivity. nih.gov Similarly, the fluorination of 3,4,6-tri-O-acetyl-D-glucal can lead to the regio- and stereoselective synthesis of fluorinated sugar analogues.

Influence of Solvents and Additives on Reaction Selectivity

The choice of solvent and the use of additives can have a profound impact on the selectivity of reactions involving this compound.

Solvents: As mentioned earlier, solvents can influence both anomeric and regioselectivity. rsc.org Perfluorinated solvents have been shown to enhance stereocontrol in Ferrier rearrangements, likely due to weak interactions with the substrates. nih.gov The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby altering the reaction pathway. buu.ac.th

Additives: Additives can be used to modulate the reactivity and selectivity of a reaction. In enzymatic reactions, for example, additives like water, organic bases, and surfactants can enhance catalytic performance. researchgate.net In chemical synthesis, additives can influence the course of a reaction by interacting with the catalyst, substrate, or intermediates. The use of triphenylphosphine (B44618) oxide as an additive in certain glycosylations can have a stereodirecting effect by forming a transient β-adduct, which encourages a preferential attack of the acceptor from the α-face. mdpi.com

Below is a table summarizing the effects of various conditions on the selectivity of reactions involving glycal derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Additive | Key Outcome | Reference |

| Ferrier Rearrangement | Tri-O-acetylated glucal | Resin-H+ | Perfluoro-n-hexane | - | Stereoselective formation of O-/S-glycosidic linkages | nih.gov |

| C-Glycosidation | Tri-O-acetyl-D-glucal | Iodine | Dichloromethane | - | Exclusive formation of α-acetylene glycoside | buu.ac.th |

| Hydroformylation | 3,4,6-tri-O-acetyl-d-glucal | [Rh2(μ-OMe)2(COD)2]/P(O-o-tBuC6H4)3 | - | - | Regioselective formation of 2-formyl derivative | acs.org |

| Glycosylation | Glycosyl Halide | Borinic Acid | - | - | Exclusive 1,2-trans selectivity | nih.gov |

Synthesis of 2,3-Unsaturated Glycosides (Pseudoglycals)

The double bond between C1 and C2 in this compound is a key reactive site, allowing for the synthesis of 2,3-unsaturated glycosides, also known as pseudoglycals. These compounds are valuable intermediates in the synthesis of various biologically important molecules. The Ferrier rearrangement is a prominent reaction for this purpose, typically catalyzed by Lewis or Brønsted acids. sci-hub.cat

O-Glycoside Formation

The reaction of this compound with alcohols or phenols in the presence of an acid catalyst leads to the formation of 2,3-unsaturated O-glycosides. This transformation, known as the Ferrier reaction, is a cornerstone for generating these important structural motifs. sci-hub.catnih.gov Various catalysts, including boron trifluoride etherate, have been successfully employed to promote this reaction, yielding predominantly the α-anomers of the corresponding 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides. rsc.org

Recent advancements have focused on developing more environmentally friendly and efficient methods. For instance, the use of fluorous alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) as solvents can promote the Ferrier reaction without the need for an external promoter. sci-hub.cat These reactions are often selective and produce minimal waste. sci-hub.cat Perfluorinated solvents, in conjunction with a resin-supported acid catalyst (resin-H+), have also been shown to enhance reactivity and stereocontrol in the formation of O-glycosidic linkages. nih.gov

| Glycal Donor | Alcohol/Phenol Acceptor | Catalyst/Solvent | Product | Key Findings |

|---|---|---|---|---|

| Tri-O-acetyl-D-glucal | Various alcohols | Boron trifluoride/Benzene (B151609) | 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosides | Predominantly α-anomer formation (>90%). rsc.org |

| 3,4,6-tri-O-acetyl glucal | Ethanol | Hexafluoroisopropanol (HFIP) | Corresponding Ferrier product | Metal-free reaction conditions. sci-hub.cat |

| Acetylated glycals | Structurally diverse alcohols and phenols | Resin-H+/Perfluoro-n-hexane | 2,3-unsaturated O-glycosides | High stereoselectivity and accommodation of sterically hindered substrates. nih.gov |

N-Glycoside Synthesis

The synthesis of 2,3-unsaturated N-glycosides from glycals is a crucial transformation for accessing nucleoside analogues and other nitrogen-containing carbohydrate structures. While direct N-glycosylation of this compound is a viable route, an alternative and widely used approach involves the conversion of the corresponding glycosyl azide (B81097). For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, which can be synthesized from D-glucose, serves as a versatile precursor for a variety of glucosylamine derivatives. researchgate.net This azide can then undergo reactions like 1,3-dipolar cycloadditions to form triazole-linked N-glycosides, with retention of the anomeric stereochemistry. researchgate.net

C-Glycoside Construction

C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are metabolically stable analogues of O-glycosides and are of significant interest in medicinal chemistry. The synthesis of C-glycosides from glycals can be achieved through various strategies. One common approach involves the reaction of a glycosyl halide derivative with organometallic reagents. For instance, 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride can react with arylmagnesium halides to yield polyacetylated C-glucopyranosyl derivatives. researchgate.net

Glycals themselves are valuable precursors for C-glycoside synthesis. The double bond can be activated, for example, through epoxidation, followed by the attack of a carbon nucleophile. researchgate.net This methodology allows for the formation of a carbon-carbon bond at the anomeric center, leading to the desired C-glycoside. These methods provide access to a diverse range of C-glycoside analogues with potential therapeutic applications. researchgate.net

S-Glycoside Derivatization

S-glycosides, featuring a sulfur linkage between the sugar and the aglycone, are also important targets due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. The Ferrier reaction can be adapted for the synthesis of 2,3-unsaturated thioglycosides. researchgate.net This involves the reaction of a glycal, such as 3,4,6-tri-O-acetyl-D-glucal, with a thiol in the presence of a suitable catalyst. researchgate.net These thioglycosides can then be further functionalized or used as intermediates in the synthesis of other complex molecules. researchgate.net

Preparation of 2-Deoxyglycosides and Related Structures

2-Deoxy sugars are integral components of numerous bioactive natural products. nih.gov Glycals, including this compound, are primary starting materials for the synthesis of 2-deoxyglycosides. acs.org One classical approach involves the haloalkoxylation of the glycal double bond. For example, the reaction of D-glucal with an alcohol and a halogen source can yield an alkyl 2-deoxy-2-halo-glycoside, which can then be further manipulated. google.com Subsequent reduction of the 2-halo substituent provides the desired 2-deoxyglycoside. google.com

The process often involves several steps, including the initial formation of a 2-halo-glycoside intermediate, followed by dehalogenation. For instance, an alkyl 2-deoxy-2-halo-α/β-D-gluco-/mannopyranoside can be hydrogenated to remove the halogen. google.com The resulting alkyl 2-deoxy-glycoside can then be acetylated to form an alkyl 2-deoxy-3,4,6-tri-O-acetyl-glycoside, which can be further converted to a 2-deoxy-1,3,4,6-tetra-O-acetyl-glucopyranoside before final hydrolysis to 2-deoxy-D-glucose. google.com

| Starting Material | Key Transformation | Intermediate | Final Product |

|---|---|---|---|

| D-Glucal | Haloalkoxylation | Alkyl 2-deoxy-2-halo-α/β-D-gluco-/mannopyranoside | 2-Deoxy-D-glucose |

| Triacetyl D-glucal | Reaction with N-iodosuccinimide | 2-Iodo-glycal derivative | Intermediate for further synthesis |

Construction of Oligosaccharide and Polysaccharide Mimics

The synthesis of oligosaccharides and their mimics is crucial for studying their biological roles and for developing new therapeutic agents. diva-portal.org this compound and its derivatives are valuable precursors in this field. The ability to form various glycosidic linkages (O-, N-, C-, and S-glycosides) allows for the construction of diverse oligosaccharide structures.

For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride, a highly active sugar donor, can be used in glycosylation reactions to form glycosidic bonds with other sugar units, leading to the synthesis of complex oligosaccharides and polysaccharides. arborpharmchem.com The reactivity of such donors allows for the controlled and sequential addition of monosaccharide units to build up the desired oligosaccharide chain. Furthermore, the synthesis of C-nucleoside analogues from glycal-derived aldehydes demonstrates the utility of these compounds in creating polysaccharide mimics with modified backbones. researchgate.net These mimics are designed to have enhanced stability or altered biological activity compared to their natural counterparts.

The Versatility of this compound in Modern Carbohydrate Chemistry

Introduction

This compound, a poly-acetylated derivative of D-glucal, serves as a pivotal building block in the intricate field of carbohydrate synthesis. Its unique structure, featuring a reactive enol ether system, makes it a versatile precursor for a wide array of complex carbohydrates and glycoconjugates. This article explores its application in the formation of oligosaccharides and the stereoselective synthesis of advanced structural analogues, highlighting its significance in constructing molecules with potential biological and materials science applications.

Advanced Methodological Developments and Future Research Directions

Exploration of Metal-Free Catalysis in Glycosylation Reactions

Recent advancements have focused on the use of organocatalysts and other non-metallic promoters to activate glycosyl donors. For instance, Brønsted and Lewis acids, as well as hydrogen-bonding catalysts, have been explored for their ability to facilitate the formation of glycosidic bonds. nih.gov Jacobsen's group, for example, has developed bis-thiourea catalysts for the stereoselective glycosylation using glycosyl diphenyl phosphate (B84403) donors. nih.gov Another notable example is the use of pyrrylium catalysts for the β-selective glycosylation of trichloroacetimidate (B1259523) donors. nih.gov These methods often provide high yields and stereoselectivity under mild conditions, highlighting the potential of metal-free catalysis to revolutionize the synthesis of complex carbohydrates.

Applications of Visible Light Photocatalysis in Glycal Chemistry

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to carbohydrate chemistry is a rapidly growing area of research. rsc.orgrsc.org This technology utilizes light energy to drive chemical reactions, often under exceptionally mild conditions and with high levels of control. rsc.orgrsc.orgnih.gov In the context of glycal chemistry, photocatalysis offers innovative solutions to long-standing challenges in glycosylation and other transformations. rsc.orgnih.gov

Researchers have successfully employed photoredox catalysis to generate reactive intermediates from carbohydrate derivatives, enabling a variety of transformations. rsc.orgnih.gov These include the formation of glycosidic bonds, the generation of radicals at the anomeric position, and additions across the double bond of glycals. rsc.orgrsc.orgnih.gov For example, α-selective photocatalytic glycosylation of alcohols with selenoglycosides has been achieved using both metal-based (Ru(bpy)3) and organic (diphenyldiselenide) photocatalysts. lsu.eduresearchgate.net This approach represents a significant advance, offering a new and versatile method for the construction of glycosidic linkages. lsu.eduresearchgate.net The ability to use visible light as a traceless reagent opens up new avenues for the synthesis of complex glycoconjugates and oligosaccharides. rsc.orgfrontiersin.org

Enzymatic Transformations and Biocatalysis for Regioselective Modifications

Enzymes offer unparalleled selectivity in chemical transformations, making them ideal catalysts for the regioselective modification of complex molecules like carbohydrates. nih.govacs.org The use of biocatalysis in glycan synthesis has been expanding, providing access to stereochemically defined building blocks and enabling modifications that are challenging to achieve through traditional chemical methods. nih.govacs.org

Glycosyltransferases, for instance, are enzymes that catalyze the formation of glycosidic bonds with absolute regio- and stereospecificity. oup.com These enzymes are increasingly being used in both in vitro and one-pot synthesis of complex oligosaccharides. oup.com Beyond glycosylation, enzymes can be used for a variety of other modifications. For example, yeast hexokinase can catalyze the phosphorylation of D-glucal, and the resulting D-glucal-6-phosphate can act as a selective inhibitor of other metabolic enzymes. nih.gov Furthermore, cellobiose (B7769950) phosphorylase has been shown to be an effective catalyst for synthesizing the β-(1→4) linkage of 2-deoxy-d-arabino-hexopyranoside from D-glucal and various acceptor sugars. nih.govresearchgate.net These examples underscore the power of biocatalysis to provide efficient and highly selective routes to modified carbohydrates.

Polymer-Supported Synthetic Strategies

Solid-phase synthesis has revolutionized the production of peptides and oligonucleotides, and its application to oligosaccharide synthesis holds similar promise for automation and efficiency. nih.govrsc.org By attaching a carbohydrate building block to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process and allowing for the sequential addition of monosaccharide units. nih.govmdpi.com

Recent developments in polymer-supported oligosaccharide synthesis (SPOS) have focused on the design of novel resins and linkers to improve reaction efficiency and accommodate a wider range of glycosylation chemistries. nih.govrsc.org For instance, the development of PanzaGel, a polystyrene-based resin with a diethylene glycol-derived cross-linker, has shown improved swelling properties and has been successfully applied in HPLC-based automated synthesis. nih.gov The use of glycals attached to a polystyrene copolymer via a silyl (B83357) ether bond has also been demonstrated for the stereospecific synthesis of oligosaccharides. nih.gov These strategies pave the way for the automated synthesis of complex glycans, which is crucial for advancing the field of glycobiology.

Design and Evaluation of Novel Glycosyl Donors and Acceptors

The development of new glycosyl donors and acceptors is central to advancing glycosylation chemistry. nih.gov An ideal glycosyl donor should be stable, easy to prepare, and exhibit tunable reactivity to allow for sequential glycosylations. rsc.org 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal serves as a precursor to a variety of glycosyl donors.

One area of innovation is the development of "bimodal" glycosyl donors, which can be selectively directed to form either α- or β-glycosidic bonds, significantly streamlining the synthesis of complex oligosaccharides containing both linkage types. nih.gov Another approach involves the use of novel leaving groups to modulate donor reactivity. For example, glycosyl ortho-(1-phenylvinyl)benzoates (PVBs) have been developed as versatile donors for the efficient synthesis of both O-glycosides and nucleosides under mild conditions. nih.gov The strategic design of both the glycosyl donor and acceptor, including the use of protecting groups and the choice of reaction conditions, is critical for achieving high yields and stereoselectivity in glycosylation reactions. nih.gov

Green Chemistry Principles in this compound Synthesis and Reactivity

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally friendly. acs.org These principles are increasingly being applied to carbohydrate chemistry, including the synthesis and reactions of this compound.

Key green chemistry principles relevant to this area include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org Transition metal-catalyzed glycosylations are a step in this direction, offering mild and efficient bond construction with reduced waste. acs.orgnih.gov

Reducing Derivatives: Avoiding the use of protecting groups and other temporary modifications to reduce the number of synthetic steps and the generation of waste. acs.org The use of specific enzymes can often circumvent the need for protecting groups. acs.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other substances.

The development of metal-free catalytic systems and the use of visible light photocatalysis are prime examples of how green chemistry principles are being implemented in the field. acs.orgnih.gov These approaches often utilize milder reaction conditions and reduce the reliance on toxic and hazardous reagents. rsc.orgfrontiersin.org Furthermore, biocatalytic methods inherently operate under environmentally benign conditions, typically in aqueous solutions at ambient temperature and pressure. mdpi.com The continued application of these principles will be crucial for the development of more sustainable and efficient methods for the synthesis of complex carbohydrates.

Q & A

Basic Research Question

- 1H/13C NMR : Assignments focus on coupling constants (e.g., for anomeric protons) and acetyl group integration. The 2-hydroxy group’s downfield shift (~δ 5.5 ppm) confirms its position .

- X-ray Crystallography : Crystallographic data (e.g., Cremer-Pople puckering parameters) quantify ring conformation, distinguishing between chair, boat, or twist-boat geometries .

What are the challenges in achieving regioselective deprotection or functionalization of the 2-hydroxy group in this compound?

Advanced Research Question

- Selectivity Barriers : The 2-hydroxy group’s steric hindrance from adjacent acetyl groups complicates direct modification. Enzymatic methods (e.g., lipases) or bulky protecting groups (e.g., trityl) are required for selective reactions .

- Case Study : Azide functionalization at the 2-position requires prior deacetylation with NaOMe/MeOH, followed by azide substitution under Mitsunobu conditions .

How do computational models (e.g., DFT) predict the reactivity of this compound in glycosylation reactions?

Advanced Research Question

- DFT Applications : Calculations assess transition states for glycosidic bond formation. The 2-hydroxy group’s hydrogen-bonding capacity stabilizes oxocarbenium ion intermediates, favoring β-selectivity in glycosylations .

- Contradictions : Experimental yields may deviate from predictions due to solvent effects (e.g., dichloromethane vs. acetonitrile) or counterion interactions (e.g., trichloroacetimidate vs. bromide) .

What analytical methods are critical for assessing the purity and stability of this compound under storage conditions?

Basic Research Question

- HPLC/TLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects acetyl hydrolysis byproducts. TLC (silica, ethyl acetate/hexane) monitors reaction progress .

- Stability Testing : Long-term storage at -20°C in anhydrous DMSO prevents hygroscopic degradation. Accelerated aging studies (40°C/75% RH) quantify decomposition kinetics .

How does the compound’s conformation impact its utility as a glycosyl donor in oligosaccharide synthesis?

Advanced Research Question

- Ring Puckering Analysis : Cremer-Pople coordinates derived from crystallographic data show a half-chair conformation, which enhances reactivity in glycosylations by stabilizing the oxocarbenium ion .

- Steric Effects : Bulky acetyl groups at C3/C4 hinder axial attack, favoring equatorial glycosidic bond formation. Comparative studies with deacetylated analogs show reduced β-selectivity .

How do contradictory reports on synthesis yields arise, and what strategies mitigate these discrepancies?

Advanced Research Question

- Source Variability : Impurities in starting materials (e.g., glucose anomer ratios) or trace moisture during acetylation lead to inconsistent yields .

- Optimization Strategies :

What role does this compound play in synthesizing bioactive glycoconjugates?

Basic Research Question

- Glycosylation Applications : The compound serves as a donor for antiviral or antibiotic glycoconjugates (e.g., vancomycin analogs). Trichloroacetimidate derivatives enable mild, Lewis acid-catalyzed couplings .

- Case Study : Coupling with aglycones (e.g., flavonoids) under BF3·Et2O catalysis achieves >80% yield in β-linked products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.